1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride
Description
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride is a piperazine-based compound featuring a 1,2,4-oxadiazole ring substituted with a benzyl group. Its molecular formula is C14H19ClN4O, with a molar mass of 294.78 g/mol . The compound is commercially available as a research chemical, offered in quantities ranging from 250 mg to 1 g .
The synthesis of this class of compounds typically involves coupling reactions between piperazine derivatives and substituted benzyl chlorides or oxadiazole intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of 1,3,4-thiadiazole-piperazine derivatives .
Properties
IUPAC Name |
3-benzyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O.ClH/c1-12(19-9-7-16-8-10-19)15-17-14(18-20-15)11-13-5-3-2-4-6-13;/h2-6,12,16H,7-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBSKZVBEUQNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC2=CC=CC=C2)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,2,4-Oxadiazoles
The core 1,2,4-oxadiazole ring can be synthesized by several classical and modern methods:
Amidoxime and Carboxylic Acid Derivative Cyclization:
The most common approach involves the heterocyclization reaction between amidoximes and carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. This method, first reported by Tiemann and Krüger, typically requires catalysts like pyridine or tetrabutylammonium fluoride (TBAF) to improve yields. Reaction conditions vary from reflux to microwave irradiation, with yields ranging widely depending on the substrates and catalysts used.- For example, amidoximes react with acyl chlorides or activated esters in the presence of coupling reagents such as EDC, DCC, CDI, or T3P, often at elevated temperatures (~80 °C). Microwave-assisted synthesis (MWI) has significantly shortened reaction times (to as little as 10 minutes) and improved yields (40–97%) while reducing solvent use and by-products.
- A notable one-pot room temperature method uses superbase media (NaOH/DMSO) to couple amidoximes with methyl or ethyl esters of carboxylic acids, yielding oxadiazoles with moderate to excellent yields (11–90%) but longer reaction times (4–24 hours).
- Another efficient one-pot method activates carboxylic acids with Vilsmeier reagents to facilitate cyclization with amidoximes, yielding 61–93% product with simple purification.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles:
This alternative route involves cycloaddition but suffers from low reactivity and side reactions. The use of platinum(IV) catalysts can improve yields but introduces issues such as poor solubility and high cost.Recent Advances:
Newer methods include tandem reactions with nitroalkenes and arenes in superacid media, photoredox catalysis under visible light, and mechanochemical approaches that avoid solvents and reduce reaction times. These methods offer promising green chemistry alternatives but may have limitations in substrate scope or require specialized conditions.
| Entry | Method Description | Conditions | Yields | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | Amidoxime + Acyl Chloride | Pyridine or TBAF catalyst, reflux | Moderate to good | Simple reagents | Two products formed, purification difficult |
| 2 | Amidoxime + Activated Esters (EDC, DCC, T3P) | ~80 °C, TEA, T3P catalyst | Excellent (87–97%) | High yields, easy work-up | Expensive activating agents |
| 3 | Microwave-assisted amidoxime + acyl chlorides/esters | NH4F/Al2O3 catalyst, ~10 min | Moderate to excellent (40–90%) | Short reaction time, solvent-free | Requires microwave equipment |
| 4 | One-pot amidoxime + carboxylic acid esters in NaOH/DMSO | Room temperature, 4–24 h | Poor to excellent (11–90%) | Simple purification, room temp | Long reaction time, sensitive to functional groups |
| 5 | Vilsmeier reagent activation of carboxylic acids + amidoxime | One-pot, mild conditions | Good to excellent (61–93%) | Readily available materials | Requires Vilsmeier reagent |
| 6 | 1,3-Dipolar cycloaddition (nitrile oxide + nitrile) | Pt(IV) catalyst, mild | Low | Mild conditions | Poor solubility, expensive catalyst |
Functionalization with Benzyl and Piperazine Groups
The target molecule includes a benzyl substituent on the 1,2,4-oxadiazole ring and a piperazine moiety attached via an ethyl linker. The preparation of these substituents typically involves:
Benzylation:
Introduction of the benzyl group can be achieved by using benzyl-substituted nitriles or amidoximes as starting materials in the oxadiazole ring formation step. Alternatively, benzyl halides can be used to alkylate intermediates bearing nucleophilic sites.Piperazine Attachment:
Piperazine derivatives are commonly introduced by nucleophilic substitution reactions. For instance, an intermediate bearing a suitable leaving group (such as a halide or tosylate) on the ethyl side chain can be reacted with piperazine to form the desired linkage.- The piperazine nitrogen can be further converted into hydrochloride salts by treatment with HCl in solvents like 1,4-dioxane to improve stability and solubility.
Example Synthetic Sequence (Adapted):
- Synthesize amidoxime intermediate from benzyl nitrile derivative.
- Cyclize with activated carboxylic acid derivative to form 3-benzyl-1,2,4-oxadiazole core.
- Introduce ethyl bromide or similar alkylating agent at the 5-position of the oxadiazole ring.
- React with piperazine to form 1-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine.
- Convert to hydrochloride salt by treatment with HCl in 1,4-dioxane.
Detailed Research Findings and Optimization
Microwave-Assisted Synthesis:
Microwave irradiation has been shown to drastically reduce reaction times for oxadiazole ring formation and improve yields. For example, amidoximes and acyl chlorides in the presence of NH4F/Al2O3 catalyst can yield products in 10 minutes with minimal by-products, promoting greener and more efficient synthesis.One-Pot Procedures:
One-pot cyclization methods using superbase media or Vilsmeier reagent activation reduce the number of purification steps and handling of intermediates, increasing overall efficiency.Catalyst and Solvent Effects:
Catalysts like T3P improve yield but add cost. Solvent-free or aqueous media reactions reduce environmental impact but may require longer times or specific substrates.Purification and Yield Considerations:
Purification can be challenging due to side products and similar polarity compounds. Simple work-up procedures involving aqueous extractions and crystallization are preferred. Yields vary from moderate to excellent depending on the method and substrates.
Summary Table of Preparation Methods for 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Hydrochloride
| Step | Reaction Type | Reagents/Conditions | Notes | Typical Yield |
|---|---|---|---|---|
| 1 | Amidoxime formation | Hydroxylamine hydrochloride + benzyl nitrile derivative, microwave or reflux | Rapid amidoxime formation | >90% |
| 2 | Cyclization to 1,2,4-oxadiazole | Amidoxime + activated ester or acyl chloride, catalyst (T3P, pyridine), microwave or reflux | One-pot possible, microwave preferred | 80–97% |
| 3 | Alkylation at 5-position | Alkyl halide (e.g., ethyl bromide), base (e.g., NaH) | Introduces ethyl linker | 60–80% |
| 4 | Piperazine substitution | Piperazine, solvent (e.g., DMF), room temperature or reflux | Nucleophilic substitution | 70–85% |
| 5 | Salt formation | HCl in 1,4-dioxane | Improves solubility/stability | Quantitative |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its pharmacological properties. Research indicates that derivatives of oxadiazoles exhibit various biological activities, including:
- Antimicrobial Activity: Compounds similar to 1-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride have been studied for their effectiveness against bacteria and fungi. A patent (WO2017220485A1) highlights the use of oxadiazole derivatives as fungicides and antimicrobial agents .
- Antithrombotic Properties: The compound may possess antithrombotic effects by inhibiting coagulation factors such as factor Xa and thrombin. This suggests potential applications in treating thromboembolic disorders like thrombosis and myocardial infarction .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for understanding protein interactions and cellular mechanisms:
- Proteomics Research: It is utilized in proteomics for studying protein-ligand interactions due to its ability to modulate specific biological pathways .
Agricultural Science
The oxadiazole structure is also relevant in agriculture:
- Pesticidal Applications: The compound can be explored for its potential as a pesticide, particularly against fungal pathogens affecting crops. The structural features of oxadiazoles are known to contribute to their efficacy as fungicides .
Case Study 1: Antimicrobial Efficacy
A study conducted on various oxadiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant antimicrobial activity against strains of Staphylococcus aureus and Candida albicans. The results indicated that modifications in the benzyl group enhanced the activity against these pathogens.
Case Study 2: Antithrombotic Activity
In a clinical trial evaluating the antithrombotic properties of oxadiazole derivatives, researchers found that compounds structurally related to this compound effectively reduced thrombus formation in animal models. This study supports the potential use of such compounds in developing new anticoagulant therapies.
Mechanism of Action
The mechanism by which 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound’s distinct feature is the 3-benzyl-1,2,4-oxadiazole moiety linked to a piperazine ring via an ethyl spacer. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Substituent Effects : The benzyl group in the target compound enhances lipophilicity compared to halogenated phenyl (e.g., 4-Cl in ) or heterocyclic (e.g., thiophene in ) substituents. This may improve membrane permeability but could also affect metabolic stability .
- Linker Variations: Ethyl spacers (target compound) vs.
Table 2: Hypothesized Pharmacological Profiles
Critical Analysis :
- Anticancer Potential: The benzyl-oxadiazole group in the target compound may mimic the pharmacophore of cytotoxic derivatives like 5a–g (), but its ethyl spacer could reduce steric hindrance compared to bulkier analogs .
- Receptor Interactions : The HBK series () with methoxyphenyl substituents shows serotonin receptor affinity, suggesting the target compound’s benzyl group might shift selectivity toward other GPCR targets .
Biological Activity
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by various research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C13H16N4O |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | This compound |
| PubChem CID | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Oxadiazole derivatives often exhibit their effects through:
- Inhibition of Enzymatic Activity : Many oxadiazole compounds have been shown to inhibit enzymes associated with cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that compounds with oxadiazole rings can trigger apoptosis in cancer cells by activating intrinsic pathways.
Anticancer Activity
Research has highlighted the potential of oxadiazole derivatives in cancer treatment. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that similar oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives are also noteworthy:
- MIC Values : Compounds similar to this compound have demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
Recent studies suggest that certain oxadiazole derivatives may also possess anti-inflammatory properties by modulating immune responses and reducing cytokine production.
Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives for their anticancer efficacy using various human cancer cell lines. The results indicated that compounds with a benzyl substitution at the oxadiazole position exhibited enhanced cytotoxicity compared to unsubstituted analogs. The mechanism was linked to the induction of apoptosis via caspase activation .
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial potential of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that specific modifications in the benzyl group significantly improved antibacterial activity, with some compounds achieving MIC values comparable to established antibiotics .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Method | Reagents/Catalysts | Solvent | Time/Temp | Yield (if reported) |
|---|---|---|---|---|
| Hydrazine condensation | Phenylhydrazine HCl | Ethanol | 6–8 h, reflux | Not specified |
| Click chemistry | CuSO₄, sodium ascorbate | H₂O:DCM (1:2) | 2 h, room temp | Not specified |
Basic: How can researchers characterize the purity and structure of this compound?
Q. Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and compare retention times against standards. Purity ≥95% is typical for research-grade compounds .
- Structure : Confirm via ¹H/¹³C NMR (e.g., δ 3.2–3.8 ppm for piperazine protons) and high-resolution mass spectrometry (HRMS). FT-IR can validate functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
Basic: What are the stability considerations for this compound under laboratory storage?
Q. Methodological Answer :
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .
- Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or HPLC for decomposition products .
Advanced: How can molecular docking guide structure-activity relationship (SAR) studies for this compound?
Q. Methodological Answer :
- Target selection : Prioritize receptors like VEGFR2 or MMP9, where benzyl-oxadiazole-piperazine analogs show inhibitory activity .
- Protocol : Use AutoDock Vina to dock the compound into active sites (PDB: 4ASD for VEGFR2). Adjust substituents (e.g., benzyl or fluorobenzyl groups) to optimize binding energy (< –8 kcal/mol indicates strong affinity) .
Q. Table 2: Docking Scores for Analogous Compounds
| Analog | Target (PDB ID) | Binding Energy (kcal/mol) |
|---|---|---|
| 3-Benzyl-oxadiazole | VEGFR2 (4ASD) | –9.2 |
| 2-Fluorobenzyl-piperazine | MMP9 (1GKC) | –7.8 |
Advanced: How to resolve contradictions in reported biological activity data for piperazine derivatives?
Q. Methodological Answer :
- Data normalization : Account for assay variability (e.g., cell line differences: IC₅0 in HeLa vs. MCF-7 cells) by standardizing protocols (e.g., MTT assay at 48 h incubation) .
- Meta-analysis : Compare logP and pKa values to explain discrepancies in membrane permeability. For example, higher logP (>3) may enhance activity in lipid-rich environments .
Advanced: What analytical methods validate reaction mechanisms in piperazine functionalization?
Q. Methodological Answer :
- Mechanistic probes : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange in nucleophilic substitution reactions .
- Kinetic studies : Monitor reaction progress via in-situ FT-IR for intermediates (e.g., acyl chlorides at 1800 cm⁻¹) .
Basic: How to design analogs with improved pharmacokinetic properties?
Q. Methodological Answer :
- Bioisosteric replacement : Substitute the benzyl group with 3,5-dimethoxybenzoyl (improves solubility) or 2-fluorobenzyl (enhances metabolic stability) .
- Computational tools : Calculate cLogP (aim for 1–3) and polar surface area (TPSA < 60 Ų) using ChemAxon or MOE .
Advanced: What strategies address low yields in multi-step syntheses?
Q. Methodological Answer :
- Step optimization : Use microwave-assisted synthesis for cyclization steps (e.g., 100°C, 30 min vs. 6 h reflux) .
- Workup modifications : Employ liquid-liquid extraction (ethyl acetate/brine) and silica gel chromatography (hexane:EtOAc gradients) to isolate intermediates .
Basic: How to assess ecological toxicity in absence of prior data?
Q. Methodological Answer :
- Predictive models : Use ECOSAR v2.0 to estimate LC₅0 for aquatic organisms based on logP and molecular weight .
- In vitro assays : Perform Microtox® bacterial luminescence inhibition tests (EC₅0 < 10 mg/L indicates high toxicity) .
Advanced: What in silico methods predict metabolic pathways for this compound?
Q. Methodological Answer :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
